molecular formula O2Ru B7948011 Oxygen(2-);ruthenium(4+)

Oxygen(2-);ruthenium(4+)

Cat. No.: B7948011
M. Wt: 133.1 g/mol
InChI Key: YLLQCERGRSPHMS-UHFFFAOYSA-N
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Description

The compound Oxygen(2−);ruthenium(4+), systematically named ruthenium(IV) oxide (RuO₂), is a transition metal oxide where ruthenium adopts the +4 oxidation state, and oxygen exists as O²⁻. This dark brown, crystalline solid exhibits a rutile-type structure (analogous to TiO₂), characterized by octahedral coordination of Ru⁴⁺ ions with O²⁻ . RuO₂ is synthesized via direct oxidation of ruthenium metal at high temperatures (>900°C) or through sol-gel methods using RuCl₃ precursors .

RuO₂ is renowned for its robust catalytic activity, electrical conductivity, and chemical stability. Key applications include:

  • Electrocatalysis: As a critical component in oxygen evolution reaction (OER) catalysts for water splitting .
  • Supercapacitors: Due to its high pseudocapacitance and conductivity .
  • Chlorine production: In the chlor-alkali process as a dimensionally stable anode (DSA) .
  • Nanotechnology: RuO₂ nanoparticles enhance microelectronics and sensor performance .

Properties

IUPAC Name

oxygen(2-);ruthenium(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2O.Ru/q2*-2;+4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQCERGRSPHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[Ru+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Elemental Composition of RuO₂

ElementWeight %
Ru75.95
O24.05
Data from crystallographic analysis

Table 2: Synthesis Method Comparison

MethodTemperature (°C)Key Product FeaturesApplications
RuCl3\text{RuCl}_3 Oxidation400–600High crystallinity, bulk formElectrocatalysts, resistors
Hydrothermal180Carbon-doped, low Ru oxidationCO2\text{CO}_2 conversion
Sol-Gel600Nanowires, high surface areaSupported catalysts
Electrodeposition25–80Hydrous films, high capacitanceSupercapacitors

Chemical Reactions Analysis

Types of Reactions: Ruthenium(IV) oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a catalyst in oxidation reactions, such as the oxygen evolution reaction (OER) and the oxidation of organic substrates .

Common Reagents and Conditions: In oxidation reactions, ruthenium(IV) oxide is often used in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve acidic or neutral pH and temperatures ranging from room temperature to 100°C .

Major Products Formed: The major products formed from reactions involving ruthenium(IV) oxide depend on the specific reaction and substrates used. For example, in the oxygen evolution reaction, the primary product is molecular oxygen (O₂). In the oxidation of organic substrates, the products can include various oxidized organic compounds, such as alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

Electrocatalysis

1.1 Water Electrolysis

Ruthenium oxides, particularly in their oxidized forms, have gained prominence as catalysts for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers. Recent studies have shown that undoped ruthenium oxide can serve as a stable catalyst for acidic OER, which is crucial for hydrogen production from water .

  • Stability and Performance : The stability of ruthenium oxide catalysts is enhanced without doping by inhibiting bulk-phase proton participation. This stability allows for operation at high current densities (up to 1 A cm2^{-2}) for extended periods (over 100 hours) without significant degradation .
  • Chemical State Characterization : Techniques such as X-ray photoelectron spectroscopy (XPS) have been employed to analyze the surface chemical composition and valence states of ruthenium oxides. The presence of lattice oxygen (O2^{2-}) and adsorbed oxygen species significantly influences catalytic performance .

Table 1: Performance Metrics of Ruthenium Oxide Catalysts

Catalyst TypeCurrent Density (A cm2^{-2})Stability Duration (hours)Lattice Oxygen Contribution (%)
h-RuOx_x1.010040.5
anh-RuO2_21.0>10054.4

Organic Synthesis

2.1 Epoxidation Reactions

Ruthenium complexes have been utilized in organic synthesis, particularly in the epoxidation of olefins. The introduction of non-redox metal ions, such as aluminum, has been shown to enhance the catalytic efficiency of ruthenium species for oxygen atom transfer reactions .

  • Mechanism : The mechanism involves the formation of a Ru(IV)-oxo species that facilitates the transfer of an oxygen atom to olefins, resulting in high conversion rates and yields of epoxides .
  • Catalytic Efficiency : In experiments, the addition of aluminum ions improved the conversion efficiency to nearly 100% with significant yields, indicating a synergistic effect that enhances reaction kinetics .

Material Science Applications

3.1 Catalysts for Fuel Cells

Ruthenium-based catalysts are also being explored for their potential in fuel cells, particularly in improving the efficiency of reactions involving hydrogen and oxygen. The ability to manipulate the electronic environment around ruthenium sites through doping or alloying can lead to improved performance metrics .

  • Pb-RuO2_2 : Recent advancements include the development of a lead-doped ruthenium oxide catalyst that demonstrates enhanced stability and reduced reactivity of lattice oxygen during OER processes . This modification allows for prolonged operational lifetimes while maintaining high activity levels.

Mechanism of Action

The mechanism by which ruthenium(IV) oxide exerts its effects is primarily through its catalytic properties. As a catalyst, it facilitates the transfer of electrons in oxidation-reduction reactions, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the oxygen evolution reaction, ruthenium(IV) oxide facilitates the formation of molecular oxygen by promoting the oxidation of water molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ruthenium(IV) Oxide (RuO₂) vs. Ruthenium Tetroxide (RuO₄)

Property RuO₂ RuO₄
Oxidation State Ru⁴⁺ Ru⁸⁺
Structure Rutile (solid) Tetrahedral (volatile liquid/gas)
Stability Thermally stable Highly reactive, decomposes explosively
Applications OER catalysts, supercapacitors Organic oxidations (e.g., alcohols to ketones)
Toxicity Low High (corrosive, toxic fumes)

RuO₄ is a stronger oxidizer than RuO₂, enabling selective oxidations in organic synthesis, such as dihydroxylation of alkenes and alcohol-to-ketone conversions . However, RuO₂’s stability makes it preferable for industrial electrocatalysis and energy storage .

RuO₂ vs. Osmium Tetroxide (OsO₄)

Property RuO₂ OsO₄
Formation Direct oxidation of Ru metal Direct oxidation of Os metal
Oxidation State Ru⁴⁺ Os⁸⁺
Reactivity Moderate Extreme (oxidizes alkenes to diols)
Use in Synthesis Limited to OER/electrochemistry Widely used in asymmetric dihydroxylation

While both are platinum-group metal oxides, OsO₄ is more commonly employed in stereoselective organic reactions, whereas RuO₂ dominates in electrochemical applications .

RuO₂ vs. Titanium Dioxide (TiO₂) and Manganese Dioxide (MnO₂)

Property RuO₂ TiO₂ MnO₂
Structure Rutile Rutile/Anatase Pyrolusite (tetragonal)
Catalytic Role OER, chlorine production Photocatalysis (e.g., UV-driven reactions) Battery cathodes, oxidation catalysts
Electrical Conductivity High (metallic) Low (semiconductor) Moderate (semiconductor)

RuO₂ outperforms TiO₂ and MnO₂ in conductivity and OER activity due to its metallic character and favorable redox properties . TiO₂, however, excels in photocatalytic applications under UV light .

Research Findings and Recent Advances

  • Electron Coupling in OER Catalysts: Operando X-ray absorption spectroscopy revealed that Ru⁴⁺ in RuO₂-CoFe layered double hydroxides remains stable under high overpotentials, enabling exceptional OER activity (198 mV overpotential at 10 mA cm⁻²) .
  • RuO₄ Catalysis Improvements : Bimetallic systems (e.g., RuCl₃/CeCl₃/NaIO₄) enhance the efficiency and selectivity of RuO₄-mediated dihydroxylation of unreactive alkenes .
  • Nanoparticle Innovations: RuO₂ nanoparticles integrated into microelectronics demonstrate enhanced durability and conductivity, paving the way for advanced nano-devices .

Biological Activity

Oxygen(2-); Ruthenium(4+) complexes, particularly those involving ruthenium in the +4 oxidation state, have garnered significant attention in recent years due to their diverse biological activities. This article delves into the mechanisms, efficacy, and potential applications of these compounds in various biological contexts, supported by data tables and case studies.

Overview of Ruthenium Complexes

Ruthenium complexes are known for their ability to interact with biological molecules, including DNA and proteins. The unique properties of ruthenium, such as its variable oxidation states and coordination chemistry, make it a suitable candidate for therapeutic applications, especially in oncology and antimicrobial treatments.

  • Oxidative Stress Induction : Ruthenium(IV) complexes have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in the context of cancer therapy, where inducing oxidative damage can trigger apoptosis in malignant cells .
  • DNA Interaction : Ruthenium complexes exhibit significant DNA-binding capabilities, which can result in DNA cleavage and disruption of replication processes. Studies have demonstrated that these complexes can induce double-strand breaks in DNA, a critical factor for their cytotoxic effects against cancer cells .
  • Cdk Inhibition : Some ruthenium complexes inhibit cyclin-dependent kinases (Cdks), which are essential for cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

1. Antimicrobial Activity

A study evaluated the antibacterial properties of various ruthenium(IV) complexes against pathogenic bacteria. Complex 1 exhibited superior anti-biofilm activity compared to other tested compounds. The mechanism was linked to oxidative stress responses induced within bacterial cells .

2. Cancer Cell Cytotoxicity

Research on ruthenium arene complexes with modified paullones revealed IC50 values in the nanomolar range against human cancer cell lines. Complex 1 showed the highest cytotoxicity, with significant induction of apoptosis observed through flow cytometric analysis .

3. ROS Production

In vitro studies indicated that certain ruthenium complexes enhanced ROS production significantly compared to standard agents like H2O2. This increase was associated with improved cytotoxicity against breast cancer cell lines (MCF-7) and indicated potential for therapeutic applications .

Data Tables

Complex IC50 (µM) Cell Line Mechanism
Complex 114MCF-7DNA cleavage, Cdk inhibition
Complex 223.2HCT-116Induction of apoptosis
Complex 364A549ROS production
Complex 464Non-cancerous 3T3Minimal toxicity

Q & A

Q. What are the standard synthesis methods for ruthenium-oxygen compounds, and how do they influence material properties?

  • Methodological Answer : The Pechini polymerizable complex method is widely used for synthesizing perovskite-type ruthenates (e.g., LaRuO₃). This involves mixing metal nitrates with citric acid and ethylene glycol, followed by thermal decomposition . Hydrothermal synthesis is another approach for hydrous ruthenium oxides, producing materials with high surface areas suitable for electrocatalysis . Characterization via XRD (phase purity) and XPS (valence state analysis) is critical to verify structural integrity .

Q. How do researchers characterize the oxygen evolution reaction (OER) activity of ruthenium-based catalysts?

  • Methodological Answer : A three-electrode electrochemical cell is standard. For example:
  • Working electrode : Catalyst ink (ruthenium oxide + Nafion binder) on glassy carbon.
  • Electrolyte : 0.1 M HClO₄ (acidic) or 1 M KOH (alkaline).
  • Metrics : Overpotential at 10 mA/cm², Tafel slope, and stability over 1000 cycles .
  • Table :
CatalystOverpotential (mV)Stability (hrs)MediaReference
Y₂Ru₂O₇₋δ19024Acidic
LaRuO₃27010Alkaline

Q. What spectroscopic techniques are essential for determining ruthenium oxidation states?

  • Methodological Answer : X-ray absorption near-edge structure (XANES) identifies Ru oxidation states (e.g., Ru⁴⁺ in Y₂Ru₂O₇₋δ vs. Ru³⁺ in hydrous oxides) . XPS complements this by quantifying surface composition and oxygen vacancies .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in catalytic activity between acidic and alkaline media?

  • Methodological Answer : Density functional theory (DFT) with generalized gradient approximation (GGA) probes electronic structure. For Y₂Ru₂O₇₋δ, DFT reveals a lower Ru 4d–O 2p band center than RuO₂, stabilizing Ru–O bonds in acidic media . Contrastingly, alkaline-stable LaRuO₃ shows higher OH⁻ adsorption energy, favoring OER kinetics . Addressing contradictions requires comparing operando XAS data with simulated surface intermediates .

Q. What strategies optimize ruthenium-oxygen catalysts for industrial-scale water splitting?

  • Methodological Answer :
  • Doping : Introducing yttrium in pyrochlores enhances acid stability by modulating Ru–O covalency .
  • Morphology Control : Nanocluster synthesis (e.g., via colloidal methods) increases active sites. In situ TEM tracks oxidation dynamics under reaction conditions .
  • Table :
StrategyPerformance GainChallenge
Yttrium doping+30% stabilityScalability of Pechini method
Nanocluster design+50% activityAggregation during OER

Q. How do researchers validate mechanistic pathways in ruthenium-mediated OER?

  • Methodological Answer : Isotopic labeling (¹⁸O tracing) and differential electrochemical mass spectrometry (DEMS) identify oxygen sources (H₂O vs. lattice O). For RuO₂, lattice oxygen participation dominates in acidic media, while alkaline OER favors adsorbed OH⁻ pathways . Operando Raman spectroscopy detects transient Ru=O intermediates .

Experimental Design & Data Analysis

Q. How to design experiments isolating the effects of Ru oxidation state on OER activity?

  • Methodological Answer :

Synthesize a series of RuOₓ (x = 2.0–2.5) via controlled calcination temperatures.

Characterize using XPS and XANES to quantify Ru⁴⁺/Ru³⁺ ratios.

Correlate OER overpotential with Ru⁴⁺ content using linear sweep voltammetry.

  • Key Control : Ensure identical particle size/distribution to exclude morphology effects .

Q. What statistical approaches resolve conflicting activity reports in literature?

  • Methodological Answer : Multivariate regression analysis identifies dominant factors (e.g., pH, crystallinity) across datasets. For example, a meta-analysis of 20 studies shows 75% of activity variance in RuO₂ correlates with surface area (BET) and defect density (EPR) . Error analysis must account for electrolyte impurities (e.g., Cl⁻ in HClO₄) .

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